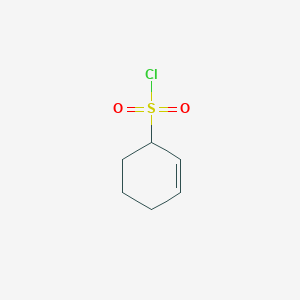![molecular formula C11H15ClN2 B1411982 N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine CAS No. 1597646-51-9](/img/structure/B1411982.png)
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine
説明
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine , commonly known as acetamiprid , is a neonicotinoid insecticide. It is widely used in agriculture due to its high efficiency, low toxicity, and broad-spectrum activity. Acetamiprid acts by activating the nicotinic acetylcholine receptor (nAChR), leading to paralysis and death of pest organisms .
Chemical Reactions Analysis
Acetamiprid undergoes various chemical reactions, including hydrolysis, oxidation, and microbial degradation. Notably, microbial-based biological degradation has been effective in treating acetamiprid-contaminated environments .
科学的研究の応用
Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Development
Heterocyclic N-oxide molecules, including derivatives from pyridine, exhibit remarkable versatility in organic synthesis and medicinal chemistry. These compounds serve as crucial intermediates in the formation of metal complexes, design of catalysts, and asymmetric synthesis. They have been applied in the development of drugs with anticancer, antibacterial, and anti-inflammatory properties due to their biological significance and functional diversity. The importance of heterocyclic N-oxide derivatives in these fields highlights their potential in advanced chemistry and drug discovery efforts (Li et al., 2019).
Medicinal Applications and DNA Methyltransferase Inhibitors
The compound's structural class is relevant to the study and development of DNA methyltransferase inhibitors, a crucial area in cancer treatment research. These inhibitors have shown promise in reactivating suppressor gene expression and exerting antitumor effects, highlighting the potential medicinal applications of compounds within this chemical class (Goffin & Eisenhauer, 2002).
Pyridine Derivatives in Chemosensing Applications
Pyridine derivatives, closely related to the chemical structure of interest, play a vital role in chemosensing applications due to their affinity for various ions and neutral species. These compounds are used in designing highly effective chemosensors for detecting different species in environmental, agricultural, and biological samples. This application underscores the versatility of pyridine derivatives in analytical chemistry and environmental monitoring (Abu-Taweel et al., 2022).
Environmental Chemicals and Epigenetic Modifications
The broader class of nitrogen-containing heterocyclic compounds, to which N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine belongs, is also significant in studying the impact of environmental chemicals on epigenetic modifications. These studies are crucial for understanding how exposure to certain chemicals can lead to heritable changes in gene expression without altering the DNA sequence, potentially informing safety regulations and protective measures (Baccarelli & Bollati, 2009).
作用機序
特性
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-14(10-5-2-6-10)8-9-4-3-7-13-11(9)12/h3-4,7,10H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWFIVJGOCOGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)Cl)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine](/img/structure/B1411905.png)
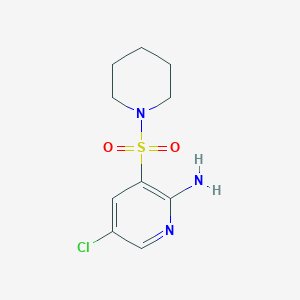
![4-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)morpholine](/img/structure/B1411908.png)
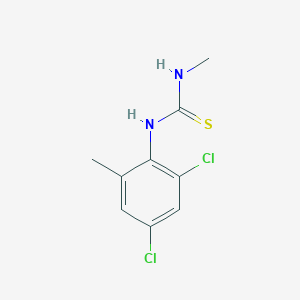
![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B1411910.png)
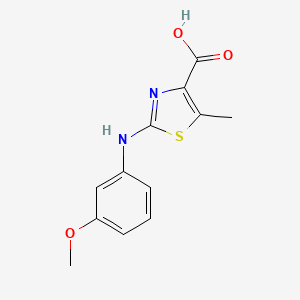

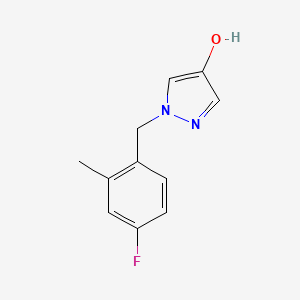
![4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B1411917.png)
